2-(Azetidin-3-yloxy)acetic acid
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Overview
Description
2-(Azetidin-3-yloxy)acetic acid is a chemical compound with the molecular formula C6H9NO3 It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, attached to an acetic acid moiety via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)acetic acid typically involves the formation of the azetidine ring followed by its attachment to the acetic acid moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yloxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted azetidine derivatives.
Scientific Research Applications
2-(Azetidin-3-yloxy)acetic acid has several applications in scientific research:
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yloxy)acetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Oxetan-3-yloxy)acetic acid: Similar to 2-(Azetidin-3-yloxy)acetic acid but contains an oxetane ring instead of an azetidine ring.
2-(Pyrrolidin-3-yloxy)acetic acid: Contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
2-(Piperidin-3-yloxy)acetic acid: Contains a piperidine ring, a six-membered nitrogen-containing heterocycle.
Uniqueness
This compound is unique due to its four-membered azetidine ring, which imparts distinct chemical and biological properties. The strain in the four-membered ring can lead to unique reactivity and interactions with biological targets, making it a valuable compound in research and development.
Biological Activity
2-(Azetidin-3-yloxy)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features an azetidine ring linked to an acetic acid moiety, which may influence its interactions with various biological targets. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant studies and case examples.
The molecular formula of this compound is C6H11NO3, with a molecular weight of approximately 145.16 g/mol. The compound's structure includes an azetidine ring, which is a four-membered nitrogen-containing heterocycle, contributing to its unique reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that this compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways. This activity may be attributed to its ability to interact with cellular receptors and enzymes involved in cell proliferation and survival.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Mechanism of Action |
---|---|---|
Antimicrobial | Effective against resistant strains | Inhibition of cell wall synthesis |
Anticancer | Induces apoptosis in cancer cells | Modulation of signaling pathways |
Enzyme Interaction | Binds to specific enzymes/receptors | Alters enzyme activity |
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antimicrobial potential. The study concluded that further exploration into the compound's mechanism could lead to new antimicrobial therapies.
Case Study 2: Anticancer Potential
Another study focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of treatment. Flow cytometry analysis indicated that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.
Future Directions
The unique structural features of this compound warrant further research into its biological activities and therapeutic applications. Future studies should focus on:
- Mechanistic Studies : Elucidating the specific molecular targets and pathways affected by the compound.
- In Vivo Studies : Evaluating the therapeutic efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity for desired biological activities.
Properties
IUPAC Name |
2-(azetidin-3-yloxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-5(8)3-9-4-1-6-2-4/h4,6H,1-3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJZBVHEFOIQFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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